molecular formula C8H13N B14668286 9-Azabicyclo[6.1.0]non-4-ene CAS No. 45719-44-6

9-Azabicyclo[6.1.0]non-4-ene

Cat. No.: B14668286
CAS No.: 45719-44-6
M. Wt: 123.20 g/mol
InChI Key: SXSZFJNHIAPIJZ-UHFFFAOYSA-N
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Description

9-Azabicyclo[6.1.0]non-4-ene is a bicyclic compound featuring a nitrogen atom at the 9th position. This compound is known for its unique structure and reactivity, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Azabicyclo[6.1.0]non-4-ene typically involves the cyclization of appropriate precursors under specific conditions. One common method is the intramolecular cyclization of a suitable amine precursor using a strong base or acid catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

9-Azabicyclo[6.1.0]non-4-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst like palladium.

    Substitution: Nucleophilic substitution reactions are common, where the nitrogen atom can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted amines.

Scientific Research Applications

9-Azabicyclo[6.1.0]non-4-ene finds applications in various scientific research areas:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 9-Azabicyclo[6.1.0]non-4-ene depends on the specific reaction or application. In chemical reactions, it often acts as a nucleophile or electrophile, facilitating the formation of new bonds. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    9-Oxabicyclo[6.1.0]non-4-ene: Similar bicyclic structure but with an oxygen atom instead of nitrogen.

    9-Thiabicyclo[6.1.0]non-4-ene: Contains a sulfur atom at the 9th position.

    9-Carbabicyclo[6.1.0]non-4-ene: Features a carbon atom at the 9th position.

Uniqueness

9-Azabicyclo[6.1.0]non-4-ene is unique due to the presence of the nitrogen atom, which imparts distinct reactivity and potential biological activity compared to its oxygen, sulfur, and carbon analogs.

Properties

CAS No.

45719-44-6

Molecular Formula

C8H13N

Molecular Weight

123.20 g/mol

IUPAC Name

9-azabicyclo[6.1.0]non-4-ene

InChI

InChI=1S/C8H13N/c1-2-4-6-8-7(9-8)5-3-1/h1-2,7-9H,3-6H2

InChI Key

SXSZFJNHIAPIJZ-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(N2)CCC=C1

Origin of Product

United States

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